molecular formula C13H18ClNO3 B1388277 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate CAS No. 1452488-11-7

1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate

Cat. No.: B1388277
CAS No.: 1452488-11-7
M. Wt: 271.74 g/mol
InChI Key: IWBOVRQWBHZQHS-UHFFFAOYSA-N
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Description

Overview of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol Hydrochloride Hydrate

1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate represents a structurally complex organic compound that belongs to the aryloxypropanolamine family of chemicals. The compound features a distinctive molecular architecture characterized by the presence of a naphthalene ring system connected through an ether linkage to a propanol backbone that carries both amino and hydroxyl functional groups. This unique structural arrangement places the compound within a class of molecules that have demonstrated significant utility in pharmaceutical research and synthetic organic chemistry applications.

The molecular identity of this compound is definitively established through its Chemical Abstracts Service registry number 1452488-11-7, which corresponds specifically to the hydrochloride hydrate salt form. The systematic International Union of Pure and Applied Chemistry nomenclature identifies the compound as 1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrate;hydrochloride, reflecting its complete chemical composition including the incorporated water molecule and hydrochloride counterion. The base molecular structure, prior to salt formation, corresponds to the molecular formula C₁₃H₁₅NO₂ with a molecular weight of 217.26 grams per mole for the free base form.

Commercial availability of this compound is maintained through specialized chemical suppliers, with documented purity levels typically exceeding 95 percent as determined by standard analytical methods. The compound exists as a crystalline solid under standard laboratory conditions and demonstrates solubility characteristics that are influenced by the presence of the hydrochloride salt and hydrate components. These physical properties make the compound particularly suitable for various research applications requiring precise chemical manipulation and analysis.

The structural complexity of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate arises from the combination of multiple functional groups within a single molecular framework. The naphthalene moiety contributes aromatic character and potential for π-π interactions, while the propanol chain provides both hydrogen bonding capabilities through the hydroxyl group and basic properties through the amino functionality. This combination of structural features positions the compound as a versatile building block for further chemical modifications and synthetic transformations.

Historical Context and Discovery

The development of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate must be understood within the broader historical context of aryloxypropanolamine research, which gained prominence during the revolutionary period of beta-adrenergic receptor antagonist development in the 1960s. The foundational work conducted by Sir James Black and his colleagues during this era established the fundamental principles governing the structure-activity relationships of aryloxypropanolamine compounds, ultimately leading to the development of propranolol as the first clinically significant beta-blocker.

The historical significance of aryloxypropanolamine chemistry began with the recognition that inserting an oxymethylene bridge into the arylethanolamine structure could dramatically enhance biological activity. This structural modification, first demonstrated in the transition from pronethalol to propranolol, revealed that aryloxypropanolamines possessed superior potency compared to their arylethylamine predecessors. The success of propranolol, which was launched under the trade name Inderal in 1965, established the aryloxypropanolamine scaffold as a privileged structure in medicinal chemistry research.

The synthetic methodologies developed for propranolol and related compounds provided the foundational synthetic approaches that would later be adapted for the preparation of structurally related naphthalene derivatives. The fundamental synthetic strategy involves the alkylation of appropriate phenoxide compounds with epichlorohydrin, followed by ring opening with suitable amines to generate the characteristic aryloxypropanolamine framework. This methodology, refined through decades of pharmaceutical research, established the synthetic precedent for accessing compounds such as 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate.

Recent synthetic investigations have demonstrated that the preparation of naphthalene-containing aryloxypropanolamines can be achieved through mild, environmentally benign conditions that minimize the use of toxic reagents and harsh reaction conditions. These modern synthetic approaches represent a significant advancement over earlier methodologies and reflect the continuing evolution of synthetic organic chemistry toward more sustainable and efficient practices. The development of these improved synthetic methods has facilitated greater access to naphthalene-based aryloxypropanolamines for research purposes.

The historical progression from the early beta-blocker research to contemporary investigations of naphthalene-containing aryloxypropanolamines illustrates the enduring importance of this structural class in chemical research. The foundational principles established during the pioneering work of the 1960s continue to guide modern structure-activity relationship studies and synthetic methodology development, ensuring that compounds like 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate benefit from decades of accumulated knowledge and synthetic expertise.

Importance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate due to its unique structural features that offer significant potential for synthetic methodology development and pharmaceutical applications. The compound's distinctive molecular architecture, combining naphthalene aromatic character with propanolamine functionality, positions it as an important building block for the construction of more complex molecular structures through established synthetic transformations.

The synthetic utility of this compound extends beyond its immediate structural features to encompass its potential as a versatile intermediate in multi-step synthetic sequences. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, enabling the development of diverse chemical libraries through systematic structural elaboration. These modification possibilities include esterification reactions involving the hydroxyl group, alkylation or acylation reactions at the amino nitrogen, and potential aromatic substitution reactions on the naphthalene ring system.

Recent investigations into the synthesis and properties of structurally related naphthalene derivatives have demonstrated the importance of maintaining precise stereochemical control during synthetic transformations. The stereochemical considerations associated with 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate become particularly significant when the compound is employed as a chiral building block, as the configuration of the secondary alcohol center can influence both synthetic outcomes and potential biological properties of derived products.

The compound's research significance is further enhanced by its relationship to the broader class of aryloxypropanolamine compounds, which have demonstrated remarkable versatility in pharmaceutical applications. The structural similarity to established pharmaceutical agents provides a foundation for structure-activity relationship studies that can guide the development of new therapeutic agents. This relationship enables researchers to leverage existing knowledge about aryloxypropanolamine pharmacology while exploring the unique properties conferred by the naphthalene substitution pattern.

Contemporary research applications of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate also extend into materials science and chemical biology, where the compound's aromatic character and hydrogen bonding capabilities can be exploited for the development of novel materials and molecular recognition systems. The naphthalene moiety provides opportunities for π-π stacking interactions and fluorescence properties that may be valuable in chemical sensor applications and supramolecular chemistry research.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate from multiple perspectives, encompassing its fundamental chemical properties, synthetic accessibility, and contemporary research applications. The primary objective is to consolidate current knowledge about this compound while identifying key areas where further research may yield significant advances in both fundamental understanding and practical applications.

The scope of this review encompasses a systematic analysis of the compound's molecular structure and its relationship to established structure-activity principles governing aryloxypropanolamine compounds. Through detailed examination of available synthetic methodologies, this review seeks to provide researchers with comprehensive guidance for accessing this compound and related structural analogs through efficient and practical synthetic routes. The analysis includes consideration of both traditional synthetic approaches and contemporary methodologies that emphasize environmental sustainability and operational simplicity.

A significant component of this review focuses on the physicochemical properties of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate, including detailed tabulation of available data regarding molecular weight, solubility characteristics, stability considerations, and spectroscopic properties. This compilation serves to provide researchers with essential baseline information required for effective handling and characterization of the compound in research applications.

The review also addresses the contemporary research landscape surrounding naphthalene-containing aryloxypropanolamines, with particular emphasis on emerging applications in synthetic methodology development and pharmaceutical research. Through analysis of recent literature and ongoing research trends, this review identifies promising directions for future investigations and highlights potential opportunities for innovative applications of this compound class.

Property Value Reference
Chemical Abstracts Service Number 1452488-11-7
International Union of Pure and Applied Chemistry Name 1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrate;hydrochloride
Molecular Formula (base compound) C₁₃H₁₅NO₂
Molecular Weight (base compound) 217.26 g/mol
Purity (commercial grade) ≥95%
Physical State Crystalline solid

The ultimate objective of this review is to establish 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate as a well-characterized and accessible chemical entity that can serve as a foundation for advanced research in synthetic organic chemistry, pharmaceutical development, and related scientific disciplines. Through comprehensive documentation of its properties and applications, this review aims to facilitate broader adoption of this compound in research settings while providing the technical foundation necessary for successful experimental investigations.

Properties

IUPAC Name

1-amino-3-naphthalen-2-yloxypropan-2-ol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH.H2O/c14-8-12(15)9-16-13-6-5-10-3-1-2-4-11(10)7-13;;/h1-7,12,15H,8-9,14H2;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBOVRQWBHZQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(CN)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate typically proceeds via the following steps:

  • Step 1: Formation of the naphthalen-2-yloxypropan-2-ol intermediate
    This involves nucleophilic substitution where 2-naphthol acts as the nucleophile reacting with an epoxide or halohydrin derivative of propan-2-ol, forming the ether linkage.

  • Step 2: Introduction of the amino group
    The amino group is introduced at the 1-position of the propan-2-ol backbone, often via nucleophilic ring-opening of epoxides with ammonia or primary amines, or by substitution of a suitable leaving group by an amine.

  • Step 3: Formation of the hydrochloride hydrate salt
    The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, often in an aqueous or alcoholic medium, resulting in the crystalline hydrate form.

Detailed Synthetic Routes

Route A: Epoxide Ring Opening by 2-Naphthol and Amination
  • Reagents:

    • 2-Naphthol
    • Epichlorohydrin or glycidol (epoxide precursor)
    • Ammonia or isopropylamine (for amination)
    • Hydrochloric acid (for salt formation)
  • Procedure:

    • React 2-naphthol with epichlorohydrin under basic conditions to form 3-(naphthalen-2-yloxy)propan-2-ol intermediate via nucleophilic attack on the epoxide ring.
    • Treat the intermediate with ammonia or isopropylamine to introduce the amino group at the 1-position by nucleophilic substitution or ring opening.
    • Purify the resulting amino alcohol compound.
    • Convert the free base to hydrochloride hydrate by reaction with aqueous HCl, followed by crystallization.
  • Reaction conditions:

    • Mild temperatures (room temperature to 60 °C)
    • Solvents such as ethanol, water, or mixed aqueous-organic solvents
    • Reaction times from several hours to overnight depending on scale and reagents
  • Yields: Typically moderate to high yields (60–85%) depending on purification and reaction optimization.

Route B: Direct Amination of Halohydrin Derivative
  • Reagents:

    • 2-Naphthol
    • 3-chloro-1,2-propanediol (halohydrin)
    • Ammonia or primary amine
    • Hydrochloric acid
  • Procedure:

    • Synthesize 3-(naphthalen-2-yloxy)-1,2-propanediol by etherification of 2-naphthol with 3-chloro-1,2-propanediol.
    • React this intermediate with ammonia to substitute the chlorine atom with an amino group.
    • Isolate the amino alcohol and convert it to the hydrochloride hydrate salt.
  • Advantages: This route avoids epoxide handling and may offer better control of substitution.

Purification and Characterization

  • Purification is typically achieved by column chromatography or recrystallization from solvents such as ethanol or ethyl acetate.
  • The hydrochloride hydrate salt is obtained by crystallization from aqueous HCl solutions.
  • Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
    • Mass spectrometry (MS)
    • Elemental analysis
    • Melting point determination
    • Infrared (IR) spectroscopy

Data Table: Comparative Summary of Preparation Routes

Aspect Route A: Epoxide Opening Route B: Halohydrin Amination
Starting Materials 2-Naphthol, epichlorohydrin, ammonia 2-Naphthol, 3-chloro-1,2-propanediol, ammonia
Key Reaction Type Nucleophilic ring opening Nucleophilic substitution
Reaction Conditions Mild temperature, basic medium Mild temperature, aqueous or alcoholic medium
Typical Yield (%) 60–85 55–80
Purification Methods Chromatography, recrystallization Chromatography, recrystallization
Salt Formation Treatment with HCl Treatment with HCl
Advantages Well-established, good yield Avoids epoxide, potentially safer
Limitations Epoxide handling requires caution Halohydrin availability may vary

Research Findings and Patents

  • The compound and its derivatives have been documented in various patents focusing on beta-blocker synthesis and related pharmacological agents. The WIPO PATENTSCOPE database lists patents linked to this compound’s structure and analogs, indicating industrial interest in optimized synthetic routes and derivatives for pharmaceutical applications.

  • Recent research on related propranolol derivatives demonstrates the feasibility of mild and less toxic synthetic methods involving 2-naphthol and amines, supporting the practical applicability of these routes for 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate preparation.

  • Analytical studies confirm the stability and purity of the hydrochloride hydrate salt, which is critical for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several β-amino alcohol derivatives, differing primarily in substituent groups, molecular weight, and pharmacological properties. Below is a detailed comparison:

Structural and Physicochemical Comparison

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate Naphthalen-2-yloxy ~C₁₃H₁₈ClNO₃·H₂O* ~279.5 (estimated) Potential β-blocker analog; hydrate enhances stability
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride hydrate 2,6-Dimethylphenoxy C₁₁H₂₀ClNO₃ 249.735 Research chemical; reduced lipophilicity vs. naphthalene derivatives
Propranolol Hydrochloride Naphthalen-1-yloxy, isopropylamino C₁₆H₂₁ClNO₂ 295.80 (calculated) Clinically used β-blocker; treats hypertension, arrhythmias
1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride 2-Methylphenyl C₁₀H₁₆ClNO 201.7 Intermediate in organic synthesis; lower molecular weight
1-[Hydroxy(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol Naphthalen-1-yloxy, hydroxy(isopropyl)amino C₁₆H₂₁NO₃ 275.34 Studied for medicinal chemistry applications; higher PSA (52.93 Ų)

*Estimated molecular formula based on structural analysis.

Key Differences and Implications

  • Substituent Position: The naphthalen-2-yloxy group in the target compound contrasts with the naphthalen-1-yloxy group in Propranolol hydrochloride. This positional isomerism may alter receptor binding affinity and metabolic stability .
  • Pharmacological Activity: Propranolol’s clinical efficacy as a β-blocker underscores the importance of the amino alcohol scaffold. The target compound’s substitution pattern may confer unique selectivity or reduced side effects .
  • Hydrate Form: The hydrate in the target compound improves crystallinity and stability, a feature absent in non-hydrated analogs like ’s compound .

Research Findings

  • Propranolol Analogs: Substitution at the naphthalen-1-yloxy position (Propranolol) is well-documented for β-adrenergic receptor antagonism. The naphthalen-2-yloxy variant (target compound) remains less studied but may offer divergent pharmacokinetic profiles .
  • Medicinal Chemistry: highlights a hydroxy(isopropyl)amino-naphthalen-1-yloxy derivative with a molecular weight of 275.34 g/mol, emphasizing the scaffold’s versatility in drug design .
  • Safety Considerations : Naphthyloxy compounds are associated with industrial hazards (e.g., flammability, toxicity), necessitating stringent handling protocols for the hydrochloride hydrate form .

Biological Activity

1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate, often referred to as a naphthalene derivative, is a compound of significant interest in both chemical and biological research. Its unique structure, featuring an amino group and a naphthalene moiety, allows for various interactions with biological systems. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

  • Chemical Formula : C13H18ClNO3
  • Molecular Weight : 271.75 g/mol
  • CAS Number : 1452488-11-7

Synthesis

The synthesis of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate typically involves the reaction of naphthalene-2-ol with 3-chloropropan-1-amine under basic conditions. The process is generally conducted in organic solvents like dichloromethane or ethanol, followed by purification through recrystallization.

1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate exhibits its biological activity primarily through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
  • π-π Interactions : The naphthalene ring facilitates π-π stacking interactions, which are crucial in modulating the activity of biomolecules .

Enzyme Interactions

Research indicates that this compound can influence enzyme activity by acting as an inhibitor or modulator. For instance, it has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development .

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate possesses antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Another study highlighted the compound's anti-inflammatory properties, where it was shown to reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests a possible therapeutic role in inflammatory diseases .

Comparative Analysis

The biological activity of 1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate can be compared with similar compounds:

Compound NameStructureBiological Activity
1-Amino-2-(naphthalen-1-yloxy)-propan-2-olSimilar naphthalene structureModerate antimicrobial activity
1-Amino-3-(naphthalen-1-yloxy)-propan-2-olSimilar structure with different substitutionLower anti-inflammatory effects

Applications in Research

The compound is utilized as an intermediate in organic synthesis and has applications in studying enzyme interactions and protein binding. Furthermore, due to its aromatic structure, it is also explored in the development of dyes and pigments .

Q & A

Q. Critical parameters :

  • Reaction temperature : Excess heat may degrade the naphthalene ring or promote racemization.
  • pH control : Basic conditions (pH >10) are critical during etherification to deprotonate 2-naphthol .
  • Purification : Use column chromatography or recrystallization to remove by-products like unreacted 2-naphthol or diastereomers .

Basic: How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous versus organic solvents?

Answer:

  • Solubility : The hydrochloride salt increases water solubility due to ionic dissociation, making it suitable for biological assays (~50–100 mg/mL in water at 25°C). In organic solvents (e.g., methanol, DMSO), solubility depends on the counterion’s polarity .
  • Stability : The salt form improves stability against oxidation but may hydrolyze under strongly acidic (pH <2) or basic (pH >10) conditions. Store at 2–8°C in airtight, light-protected containers to prevent degradation .

Advanced: What are the mechanistic insights into nucleophilic substitution reactions involving the amino group, and how do steric effects from the naphthalene ring influence reaction pathways?

Answer:

  • Mechanism : The primary amino group acts as a nucleophile, participating in SN₂ reactions (e.g., alkylation or acylation). Steric hindrance from the bulky naphthalen-2-yloxy group slows kinetics, favoring reactions with small electrophiles (e.g., methyl iodide) over larger ones .
  • Steric effects : The naphthalene ring’s planar structure restricts access to the amino group, reducing reactivity in bulky electrophilic environments. Computational modeling (DFT) can predict reaction sites and optimize conditions .

Advanced: How can researchers resolve discrepancies in reported biological activities between this compound and its structural analogs, such as propranolol derivatives?

Answer:
Key strategies include:

Comparative SAR studies : Test activity against β-adrenergic receptors (propranolol targets) to assess if the naphthalen-2-yloxy group alters binding affinity versus naphthalen-1-yloxy isomers .

Crystallography : Determine 3D binding modes using X-ray co-crystallography with target enzymes or receptors.

Meta-analysis : Review literature on similar amino alcohols (e.g., ) to identify trends in substituent effects on activity .

Basic: Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • 1H/13C NMR : Confirm the presence of the naphthalene ring (aromatic protons at δ 7.2–8.5 ppm) and propanol backbone (δ 3.5–4.5 ppm for oxymethylene) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+ at m/z 292.1 for C₁₃H₁₇ClNO₂·H₂O) and rule out hydrate loss during analysis .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect impurities like hydrolyzed by-products .

Advanced: What strategies mitigate racemization during the synthesis of chiral centers in this compound?

Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-epichlorohydrin) to control stereochemistry .
  • Low-temperature reactions : Conduct amination at 0–5°C to minimize thermal racemization.
  • Enzymatic resolution : Employ lipases or esterases to separate enantiomers post-synthesis .

Basic: How does the naphthalen-2-yloxy group influence solubility compared to phenyl or alkyloxy analogs?

Answer:
The naphthalene ring increases hydrophobicity (logP ~2.5) compared to phenyl (logP ~1.8) but enhances π-π stacking in biological systems. Solubility in non-polar solvents (e.g., chloroform) is higher than phenyl analogs, while aqueous solubility is lower unless salt forms are used .

Advanced: What analytical challenges arise in quantifying hydrate content, and how are they addressed?

Answer:

  • Karl Fischer titration : Quantify water content (typically 0.5–1.5% w/w) but ensure anhydrous conditions during sampling.
  • TGA/DSC : Monitor weight loss between 50–120°C to distinguish hydrate water from solvent residues .

Comparative Table: Structural Analogs and Key Properties

CompoundSubstituentlogPBiological ActivityKey Reference
Propranolol hydrochlorideNaphthalen-1-yloxy1.8β-blocker (cardiovascular)
1-Amino-3-(2-methylphenyl)propan-2-ol2-Methylphenyl1.2Intermediate (low activity)
Target compoundNaphthalen-2-yloxy2.5Under investigation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(naphthalen-2-yloxy)-propan-2-ol hydrochloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.